

# Deudomperidone vs. Domperidone: A Comparative Analysis of QT Interval Effects

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Deudomperidone

Cat. No.: B3325414

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Domperidone, a peripherally selective dopamine D2-receptor antagonist, is an effective prokinetic and antiemetic agent. However, its clinical use has been limited by concerns over an increased risk of QT interval prolongation and associated cardiac arrhythmias.

**Deudomperidone** (CIN-102), a deuterated analog of domperidone, has been developed to retain the therapeutic benefits of domperidone while mitigating the risk of cardiotoxicity. This guide provides a detailed comparison of the effects of **deudomperidone** and domperidone on the QT interval, supported by available clinical and preclinical data.

## Introduction

QT interval prolongation is a critical safety concern in drug development, as it can be a precursor to life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP). The primary mechanism for drug-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. Domperidone has been shown to block the hERG channel, leading to its association with cardiac adverse events.[1] **Deudomperidone**, a novel entity developed through deuteration, is designed to have an altered pharmacokinetic profile that reduces its cardiac liability.[2]

## Clinical Data: Thorough QT Studies

A cornerstone for assessing a drug's effect on the QT interval is the "Thorough QT" (TQT) study. Both **deudomperidone** and domperidone have been evaluated in such studies in healthy volunteers.

## Quantitative Data Summary

The following table summarizes the key findings from the respective TQT studies.

Parameter	Deudomperidone (CIN-102)	Domperidone
Dose(s) Studied	30 mg (therapeutic) and 100 mg (suprathematic) single doses	10 mg and 20 mg four times daily (up to 80 mg/day)
Maximum Mean Change from Baseline in QTcF ( $\Delta\Delta\text{QTcF}$ ) vs. Placebo	1.8 ms (30 mg dose) and 3.7 ms (100 mg dose)[2]	3.4 ms (20 mg q.i.d. on Day 4)
90% Confidence Interval for $\Delta\Delta\text{QTcF}$	Upper bound well below 10 ms for both doses[2]	1.0 - 5.9 ms
Concentration-QTc Relationship	Very shallow slope: 0.14 ms per ng/mL (90% CI: 0.08 to 0.20)[2]	No significant exposure-response relationship found (90% CI of the slope estimate included zero)[3][4]
Clinically Relevant QT Prolongation	No clinically relevant effect observed even at ~5-fold suprathematic concentrations[5]	No clinically relevant QTc interval prolongation at doses up to 80 mg/day

## Experimental Protocols

### Deudomperidone (CIN-102) Thorough QT Study Methodology

The study was a randomized, partially double-blind, placebo- and active-controlled, single-dose, four-period crossover study in healthy individuals.[5]

- Participants: Healthy adult volunteers.
- Treatments:
  - **Deudomperidone** 30 mg (therapeutic dose)
  - **Deudomperidone** 100 mg (supratherapeutic dose)
  - Placebo
  - Moxifloxacin 400 mg (positive control)
- ECG Monitoring: Continuous 12-lead ECG recordings were performed from at least one hour prior to dosing up to approximately 48 hours post-dose in each period.[5]
- Data Analysis: The QT interval was corrected for heart rate using Fridericia's formula (QTcF). The primary analysis compared the time-matched, placebo-subtracted change from baseline in QTcF ( $\Delta\Delta\text{QTcF}$ ) between the **deudomperidone** and placebo groups. A concentration-response analysis was also conducted.

## Domperidone Thorough QT Study Methodology

The study was a single-center, double-blind, randomized, four-way crossover study in healthy participants.[3][6]

- Participants: 44 healthy volunteers.[3]
- Treatments:
  - Domperidone 10 mg four times daily
  - Domperidone 20 mg four times daily
  - Placebo four times daily
  - Moxifloxacin 400 mg single dose (positive control) with placebo four times daily

- ECG Monitoring: Triplicate 12-lead ECGs were recorded at baseline and at 8 timepoints after dosing on Days 1 and 4.[3][6]
- Data Analysis: The QT interval was corrected for heart rate using a population-specific method (QTcP). The primary endpoint was the largest time-matched difference in the least squares means for the change from baseline in QTcP between domperidone and placebo.[3] An exposure-response relationship was also evaluated.[3][4]

## Mechanistic Insights: hERG Channel Blockade

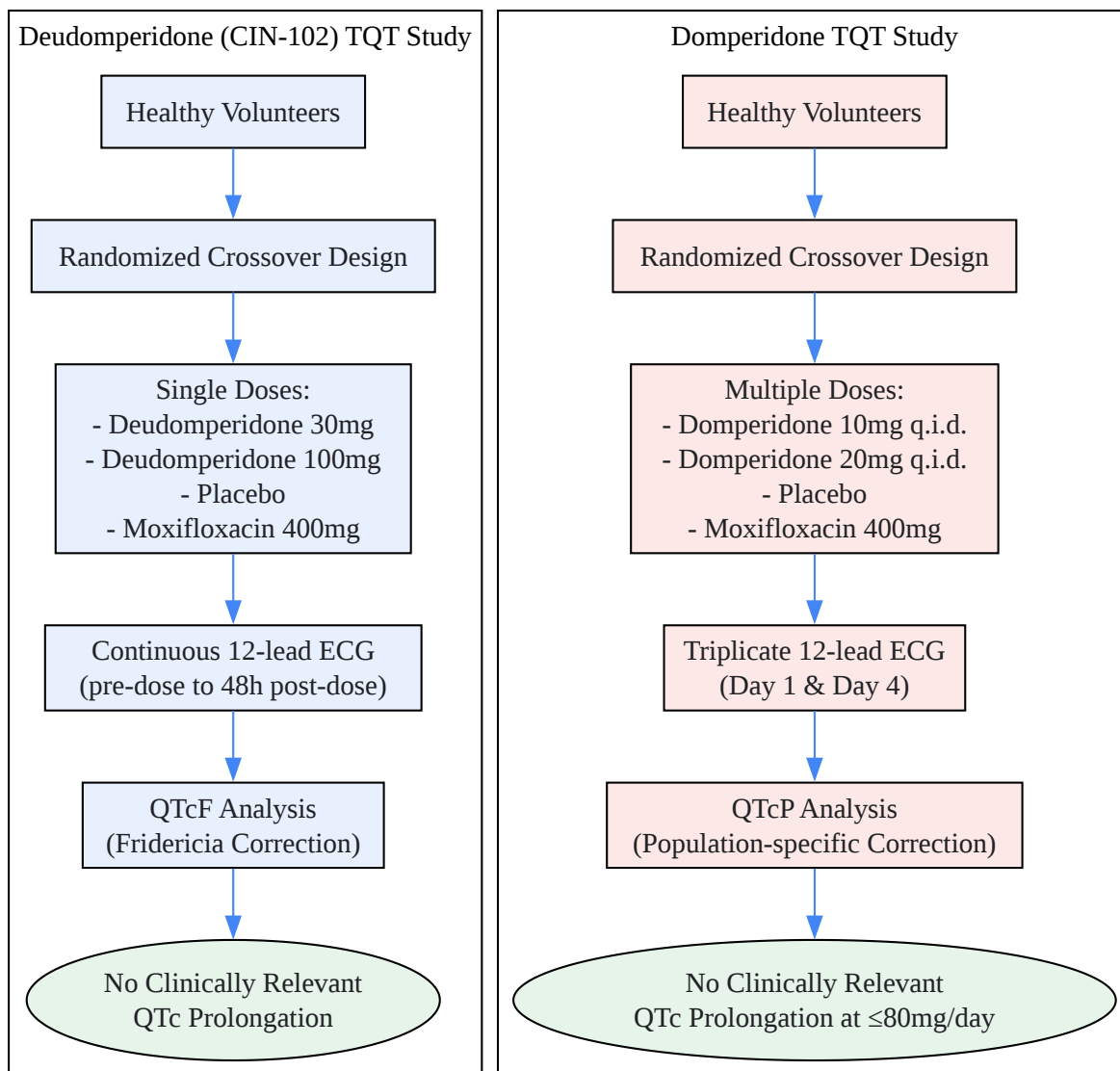
The primary mechanism underlying domperidone-induced QT prolongation is the blockade of the hERG potassium channel.[1] Preclinical studies have quantified this effect.

Compound	hERG IC50
Domperidone	57.0 nmol/L[1]
Deudomperidone	Data not publicly available

While a direct head-to-head preclinical comparison of the hERG channel affinity of **deudomperidone** and domperidone is not publicly available, the clinical TQT study results for **deudomperidone** strongly suggest a significantly lower potential for hERG channel blockade at therapeutic and even supratherapeutic concentrations. The deuteration of domperidone to create **deudomperidone** is intended to alter its pharmacokinetics, potentially leading to lower peak plasma concentrations and a reduced interaction with the hERG channel.[2]

## Visualizing the Experimental Workflow and Signaling Pathway

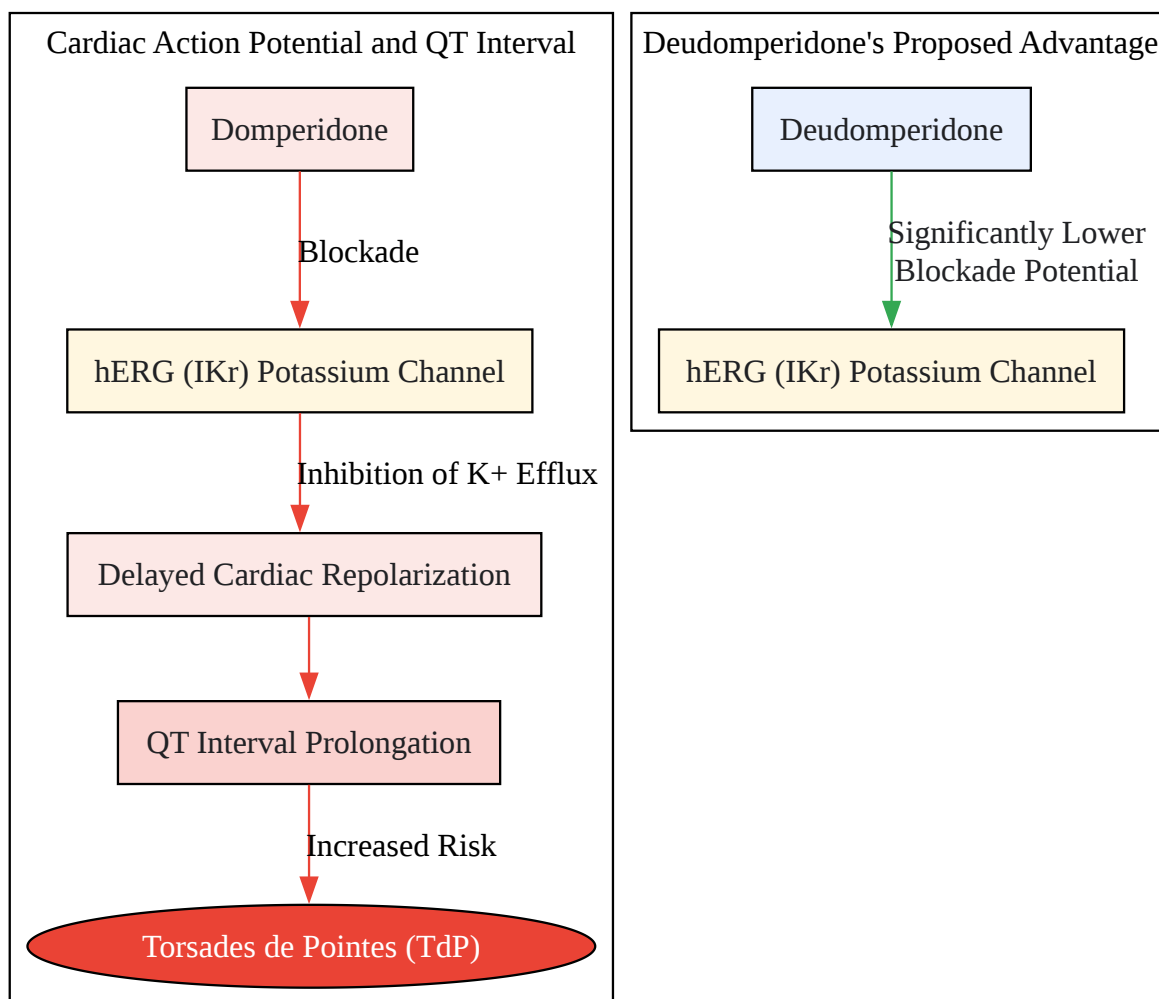
### Comparative Thorough QT Study Workflow



[Click to download full resolution via product page](#)

Caption: Comparative workflow of the thorough QT studies for **deudomperidone** and domperidone.

## Mechanism of Drug-Induced QT Prolongation



[Click to download full resolution via product page](#)

Caption: Signaling pathway of domperidone-induced QT prolongation via hERG channel blockade.

## Conclusion

The available clinical data from thorough QT studies demonstrate a superior cardiac safety profile for **deudomperidone** compared to domperidone. At both therapeutic and

supratherapeutic doses, **deudomperidone** did not produce any clinically relevant QT interval prolongation. In contrast, while a thorough QT study of domperidone did not show clinically relevant QT prolongation at doses up to 80 mg/day, its well-established risk at higher concentrations and in susceptible individuals is a significant clinical concern. The favorable safety profile of **deudomperidone** is likely attributable to its altered pharmacokinetics resulting from deuteration, which appears to minimize its interaction with the hERG potassium channel. These findings suggest that **deudomperidone** may offer a safer alternative to domperidone for the treatment of gastrointestinal motility disorders, with a reduced risk of cardiac arrhythmias. Further research, including direct comparative preclinical studies on hERG channel affinity, would be valuable to fully elucidate the mechanistic basis for the improved safety profile of **deudomperidone**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Comparison of the effects of metoclopramide and domperidone on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cindome.com [cindome.com]
- 3. Absence of QTc Prolongation with Domperidone: A Randomized, Double-Blind, Placebo- and Positive-Controlled Thorough QT/QTc Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cinrx.com [cinrx.com]
- 6. Absence of QTc Prolongation with Domperidone: A Randomized, Double-Blind, Placebo- and Positive-Controlled Thorough QT/QTc Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Deudomperidone vs. Domperidone: A Comparative Analysis of QT Interval Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325414#deudomperidone-s-effect-on-qt-interval-compared-to-domperidone]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)